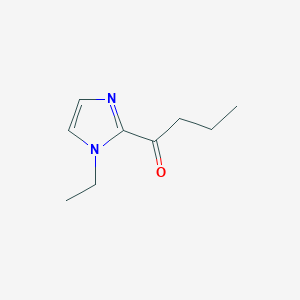
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazolium core, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the reaction of 4-butylaniline with ethyl glyoxylate, followed by cyclization with 1-methylimidazole. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic nature . The process involves heating the reactants under reflux conditions in a suitable solvent, such as ethanol, to facilitate the formation of the imidazolium ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of C-N bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the imidazolium core can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. Additionally, the compound can disrupt cell membranes by integrating into the lipid bilayer, causing cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(2-oxoethyl)imidazolium chloride: Lacks the butylphenyl group, making it less hydrophobic.
3-(2-((4-Methylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride: Contains a methyl group instead of a butyl group, affecting its solubility and reactivity.
Uniqueness
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the butylphenyl group, which enhances its hydrophobicity and allows for better interaction with hydrophobic targets. This structural feature also contributes to its stability and versatility in various chemical reactions.
Propiedades
Número CAS |
624726-49-4 |
|---|---|
Fórmula molecular |
C16H22ClN3O |
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-(3-methylimidazol-3-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-3-4-5-14-6-8-15(9-7-14)17-16(20)12-19-11-10-18(2)13-19;/h6-11,13H,3-5,12H2,1-2H3;1H |
Clave InChI |
KEHMEIABLXGZCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=C[N+](=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
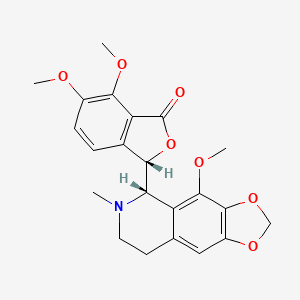
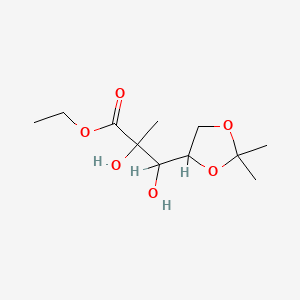

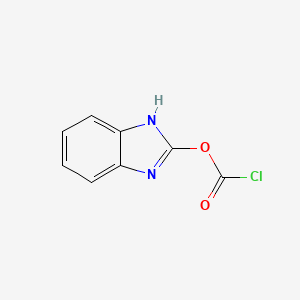

![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

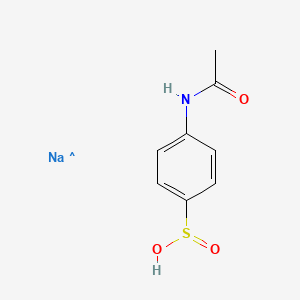
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
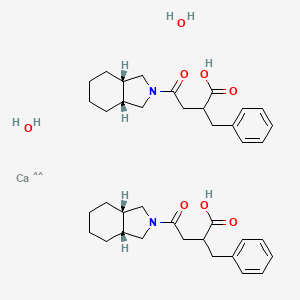

![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
